An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide: Properties, Synthesis, and Applications in Advanced Biomaterials
An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide: Properties, Synthesis, and Applications in Advanced Biomaterials
This guide provides a comprehensive technical overview of 1,6-Hexamethylene bis-methacrylamide, a versatile bifunctional monomer crucial for the development of advanced polymers and hydrogels. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis methodologies, and practical applications of this crosslinking agent, with a particular focus on its role in creating sophisticated biomaterials for therapeutic and regenerative medicine.
Core Chemical Identity and Properties
1,6-Hexamethylene bis-methacrylamide, also known as N,N'-(hexane-1,6-diyl)bis(2-methylprop-2-enamide), is a symmetrical molecule featuring two methacrylamide functional groups at the termini of a six-carbon aliphatic chain.[1] This structure imparts the ability to form crosslinked polymer networks through polymerization of the vinyl groups.
Chemical Structure and Identifiers
The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.
Table 1: Chemical Identification of 1,6-Hexamethylene bis-methacrylamide
| Identifier | Value |
| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide[1] |
| CAS Number | 16069-15-1[1][2][3][4][5][6][7] |
| Molecular Formula | C14H24N2O2[1][2][3][4][5][6][7] |
| Molecular Weight | 252.35 g/mol [1][5][6][7] |
| InChI Key | YBKWKURHPIBUEM-UHFFFAOYSA-N[1][5] |
| SMILES | CC(=C)C(=O)NCCCCCCNC(=O)C(C)=C[2][5] |
| Synonyms | N,N'-(1,6-hexanediyl)bismethacrylamide, 1,6-Hexamethylene bis-methyacrylamide, N,N'-Hexamethylenebis(methacrylamide)[1][4][7] |
Physicochemical Properties
The physical and chemical properties of 1,6-Hexamethylene bis-methacrylamide are critical for its handling, storage, and application in polymerization processes.
Table 2: Physicochemical Data for 1,6-Hexamethylene bis-methacrylamide
| Property | Value | Source |
| Appearance | White solid/powder | [5] |
| Melting Point | 93-98 °C | [5][6][7] |
| Boiling Point | 495.8 °C at 760 mmHg (Predicted) | [3][4][7] |
| Density | 0.965 g/cm³ (Predicted) | [3][7] |
| Flash Point | 186.5 °C | [3][7] |
| Storage Temperature | 2-8 °C | [2][5][7] |
| Solubility | While specific data is limited, its structure suggests solubility in polar organic solvents and limited solubility in water. | Inferred |
| Topological Polar Surface Area | 58.2 Ų | [1] |
Synthesis and Characterization
The synthesis of 1,6-Hexamethylene bis-methacrylamide typically involves the reaction of a diamine with a methacrylic acid derivative. A common and effective method is the Schotten-Baumann reaction, which utilizes methacryloyl chloride or methacrylic anhydride as the acylating agent.
Synthesis Protocol: A Representative Schotten-Baumann Approach
This protocol outlines a general procedure for the synthesis of 1,6-Hexamethylene bis-methacrylamide. The causality behind these steps is to ensure a controlled reaction, high yield, and a pure final product.
Diagram 1: Synthesis Workflow for 1,6-Hexamethylene bis-methacrylamide
Caption: A typical Schotten-Baumann synthesis workflow.
Step-by-Step Methodology:
-
Dissolution of Diamine: Dissolve 1,6-hexanediamine in an aqueous solution of a base, such as sodium hydroxide. The base neutralizes the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.
-
Preparation of Acylating Agent: In a separate flask, dissolve methacryloyl chloride in a water-immiscible organic solvent like dichloromethane.
-
Controlled Reaction: Cool the diamine solution in an ice bath to 0-5 °C. Add the methacryloyl chloride solution dropwise with vigorous stirring. This slow, controlled addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Work-up: Separate the organic layer. Wash it sequentially with a dilute acid (to remove any unreacted diamine), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final, pure 1,6-Hexamethylene bis-methacrylamide.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include peaks corresponding to the vinyl protons of the methacrylamide groups, the methyl protons, and the methylene protons of the hexamethylene chain.
-
¹³C NMR: Key signals would be observed for the carbonyl carbons, the vinyl carbons, the methyl carbons, and the carbons of the aliphatic backbone.
-
FTIR: Characteristic absorption bands would be present for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending (Amide II band), and the C=C stretching of the vinyl group. For the related compound N,N'-methylenebisacrylamide, characteristic IR bands are observed for N-H stretching (~3300 cm⁻¹), C=O stretching (~1656 cm⁻¹), and C=C stretching (~1625 cm⁻¹).
Applications in Hydrogel Formation for Biomedical and Drug Development Fields
The primary application of 1,6-Hexamethylene bis-methacrylamide is as a crosslinking agent in the synthesis of polymers, particularly hydrogels.[8][9] Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them highly biocompatible and suitable for various biomedical applications.[9][10]
The choice of 1,6-Hexamethylene bis-methacrylamide as a crosslinker offers several advantages:
-
Tunable Mechanical Properties: The concentration of the crosslinker directly influences the mechanical properties of the resulting hydrogel. Higher concentrations lead to a more densely crosslinked network, resulting in a stiffer and less swellable hydrogel.[11]
-
Biocompatibility: The amide linkages are generally more resistant to hydrolysis than ester linkages found in other crosslinkers, which can be advantageous for long-term stability in physiological environments.
-
Versatility: It can be copolymerized with a wide range of monomers to create hydrogels with tailored properties for specific applications.
Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis
This protocol provides a general method for preparing a hydrogel using 1,6-Hexamethylene bis-methacrylamide as a crosslinker. This method is widely applicable and can be adapted for various monomer systems.
Diagram 2: Hydrogel Synthesis Workflow
Caption: A generalized workflow for hydrogel synthesis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare separate solutions of the primary monomer (e.g., acrylamide, N-isopropylacrylamide), 1,6-Hexamethylene bis-methacrylamide (dissolved in a suitable solvent if necessary), and a polymerization initiator (e.g., ammonium persulfate, APS). These solutions are typically made in a buffered aqueous solution to maintain a stable pH.
-
Mixing: Combine the monomer and crosslinker solutions in the desired ratio. The ratio of monomer to crosslinker is a critical parameter that determines the properties of the final hydrogel.
-
Initiation: Degas the solution to remove oxygen, which can inhibit free-radical polymerization. Initiate the polymerization by adding a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED, for redox initiation) or by exposing the solution to UV light if a photoinitiator is used.[12][13]
-
Gelation: Allow the solution to polymerize and form a gel. The time required for gelation will depend on the specific reaction conditions.
-
Purification: After gelation is complete, the hydrogel is typically purified by soaking it in a large volume of deionized water, with frequent water changes, to remove any unreacted monomers, crosslinkers, and initiators.
Applications in Drug Delivery and Tissue Engineering
Hydrogels crosslinked with 1,6-Hexamethylene bis-methacrylamide are promising materials for various applications in drug development and regenerative medicine.
-
Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic agents, which are then released in a sustained manner as the drug diffuses through the hydrogel matrix.[8][14] The release rate can be tuned by altering the crosslinking density.
-
Tissue Engineering Scaffolds: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[15][16] Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of the target tissue.
-
Smart Gels: By copolymerizing with "smart" monomers that respond to environmental stimuli such as pH or temperature, hydrogels crosslinked with 1,6-Hexamethylene bis-methacrylamide can be designed to release drugs or change their properties in response to specific physiological cues.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,6-Hexamethylene bis-methacrylamide.
Table 3: Hazard and Safety Information
| Category | Information | Source |
| Hazard Codes | Xi (Irritant) | [6][7] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |
| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [2][5] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a fume hood. | Inferred |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | Inferred |
Conclusion
1,6-Hexamethylene bis-methacrylamide is a valuable and versatile crosslinking agent with significant potential in the fields of polymer chemistry, materials science, and biomedicine. Its ability to form robust and tunable hydrogels makes it a key component in the development of advanced materials for drug delivery, tissue engineering, and other therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists seeking to harness its full potential.
References
-
PubChem. 1,6-Hexamethylenebisacrylamide. National Center for Biotechnology Information. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. Available from: [Link]
-
Costache, M. C., et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Polymers, 15(9), 2191. Available from: [Link]
-
Hussain, I., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. Pharmaceutics, 16(2), 169. Available from: [Link]
-
Demir, E., et al. (2015). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-12. Available from: [Link]
-
MDPI. Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Available from: [Link]
-
Tse, J. R., & Engler, A. J. (2010). Preparation of hydrogel substrates with tunable mechanical properties. Current protocols in cell biology, Chapter 10, Unit 10.16. Available from: [Link]
-
Varghese, S. A., et al. (2019). Micro- and Nanoscale Hydrogel Systems for Drug Delivery and Tissue Engineering. Gels, 5(4), 49. Available from: [Link]
-
SAR Publication. Hydrogels as Effective drug Delivery Systems. Available from: [Link]
-
Chemsrc. 1,6-hexamethylene bis-methacrylamide. Available from: [Link]
-
Zhang, Y., et al. (2024). Shape memory hydrogels in tissue engineering: Recent advances and challenges. Materials Today Bio, 25, 100989. Available from: [Link]
-
Schuurman, W., et al. (2013). Gelatin-methacrylamide hydrogels as potential biomaterials for fabrication of tissue-engineered cartilage constructs. Macromolecular bioscience, 13(5), 551–561. Available from: [Link]
-
MP Biomedicals. Acrylamide. Available from: [Link]
-
Abdullayev, E., & Okay, O. (2024). Preparation of Hydrogel based on Starch, Carboxymethyl Cellulose, Methylene-bis-acralamide and its Application. Journal of Chemical Problems, (3), 13-18. Available from: [Link]
-
Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in water. Available from: [Link]
-
Silas, M. B., et al. (2017). Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. International Journal of Engineering Inventions, 6(10), 45-51. Available from: [Link]
-
ChemBK. 1,6-HEXAMETHYLENE BIS-METHACRYLAMIDE. Available from: [Link]
-
LookChem. 1,6-HEXAMETHYLENE BIS-METHACRYLAMIDE. Available from: [Link]
-
NIST. 1,6-Hexanediamine. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. biosynth.com [biosynth.com]
- 3. 1,6-hexamethylene bis-methacrylamide | CAS#:16069-15-1 | Chemsrc [chemsrc.com]
- 4. 1,6-HEXAMETHYLENE BIS-METHACRYLAMIDE | 16069-15-1 [chemicalbook.com]
- 5. N,N′-六亚甲基双(甲基丙烯酰胺) contains <300 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of hydrogel substrates with tunable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrogels as Effective drug Delivery Systems | SAR Publication [sarpublication.com]
- 15. Shape memory hydrogels in tissue engineering: Recent advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gelatin-methacrylamide hydrogels as potential biomaterials for fabrication of tissue-engineered cartilage constructs [pubmed.ncbi.nlm.nih.gov]
